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Compound of Interest

Compound Name: AGI-12026

Cat. No.: B15574180 Get Quote

This guide provides a comparative overview of AGI-12026 and ivosidenib (AG-120), focusing

on their mechanisms of action and available efficacy data. While both compounds target

isocitrate dehydrogenase (IDH) mutations, a prevalent driver in several cancers, they represent

distinct chemical entities with different selectivity profiles.

Executive Summary:

Ivosidenib (formerly AG-120) is a well-characterized, potent, and selective inhibitor of mutant

isocitrate dehydrogenase 1 (IDH1), approved for the treatment of acute myeloid leukemia

(AML) and cholangiocarcinoma harboring susceptible IDH1 mutations.[1][2][3] In contrast, AGI-
12026 is a preclinical, brain-penetrant dual inhibitor of both mutant IDH1 and IDH2.[4][5]

Publicly available efficacy data for AGI-12026 is limited, precluding a direct quantitative

comparison with the extensive clinical data available for ivosidenib. This guide will primarily

focus on the established efficacy of ivosidenib, with available details on AGI-12026 for

contextual understanding.

Ivosidenib (AG-120): A Selective Mutant IDH1
Inhibitor
Ivosidenib is an oral, targeted therapy that specifically inhibits the gain-of-function activity of

mutated IDH1 enzymes.[1][2] These mutations, most commonly occurring at the R132 residue,

lead to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High

levels of 2-HG interfere with cellular metabolism and epigenetic regulation, ultimately blocking
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cellular differentiation and promoting oncogenesis.[1][2] Ivosidenib works by reducing 2-HG

levels, thereby restoring normal cellular differentiation.[1]

Signaling Pathway of Mutant IDH1 and Ivosidenib's
Mechanism of Action
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Caption: Mutant IDH1 pathway and the inhibitory action of Ivosidenib.

Efficacy of Ivosidenib (AG-120)
The efficacy of ivosidenib has been demonstrated in both preclinical models and extensive

clinical trials.

Preclinical Efficacy
Ivosidenib has shown potent and selective inhibition of various IDH1-R132 mutants in

biochemical and cell-based assays.

Table 1: Preclinical Activity of Ivosidenib (AG-120)

Assay Type Target/Cell Line Endpoint Result

Biochemical Assay IDH1-R132H IC₅₀ 12 nM[6]

Biochemical Assay IDH1-R132C IC₅₀ 13 nM[6]

Biochemical Assay IDH1-R132G IC₅₀ 8 nM[6]

Biochemical Assay IDH1-R132L IC₅₀ 13 nM[6]

Biochemical Assay IDH1-R132S IC₅₀ 12 nM[6]

Cell-Based Assay
Primary mIDH1 AML

Patient Samples
2-HG Reduction >96% at 0.5 µM[1][2]

In Vivo Xenograft

Model

HT1080 (mIDH1-

R132C)

Tumor 2-HG

Reduction

92.0% (50 mg/kg),

95.2% (150 mg/kg)[1]

[2]

IC₅₀: Half-maximal inhibitory concentration.

Clinical Efficacy
Ivosidenib has demonstrated significant clinical activity in patients with IDH1-mutated cancers.

Table 2: Clinical Efficacy of Ivosidenib in Relapsed/Refractory AML (Phase 1, NCT02074839)[7]
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Efficacy Endpoint Value (N=179) 95% Confidence Interval

Overall Response Rate (ORR) 41.9% 34.6% - 49.5%

Complete Remission (CR) +

CR with Partial Hematologic

Recovery (CRh)

31.8% 25.1% - 39.2%

Complete Remission (CR) 24.0% 18.0% - 31.0%

Median Duration of CR 10.1 months 6.5 - 22.2 months

Median Duration of CR+CRh 8.2 months 5.6 - 12.0 months

Table 3: Clinical Efficacy of Ivosidenib + Azacitidine in Newly Diagnosed IDH1-mutated AML

(AGILE Phase 3, NCT03173248)[8]

Efficacy Endpoint
Ivosidenib +
Azacitidine

Placebo +
Azacitidine

Hazard Ratio (95%
CI) / p-value

Median Overall

Survival (OS)
29.3 months 7.9 months

0.42 (0.27 - 0.65); p <

0.0001

Complete Remission

(CR) Rate
47% 15% -

Transfusion

Independence
53.8% 17.1% p = 0.0004

Experimental Protocols
Ex Vivo Treatment of Primary AML Patient Samples
This protocol describes the methodology used to assess the effect of ivosidenib on 2-HG levels

and cellular differentiation in primary human AML cells.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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